molecular formula C9H13ClN4O B13527633 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Cat. No.: B13527633
M. Wt: 228.68 g/mol
InChI Key: GXYBZKDUGHDCCZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrazole ring, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-amino-3-(4-chloropyrazol-1-yl)-2-cyclopropylpropanamide

InChI

InChI=1S/C9H13ClN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15)

InChI Key

GXYBZKDUGHDCCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=C(C=N2)Cl)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Key Synthetic Route Components

The synthesis typically involves:

  • Construction or functionalization of the pyrazole ring bearing the 4-chloro substituent.
  • Introduction of the cyclopropyl-substituted propanamide side chain.
  • Formation of the amide bond linking the amino group to the cyclopropylpropanamide moiety.

Suzuki Coupling for Pyrazole Functionalization

A critical step in preparing the pyrazole moiety with the chloro substituent involves Suzuki-Miyaura cross-coupling reactions. According to patent EP3280710B1, a Suzuki reaction between pyrazole boronic acid esters and aryl halides is employed to build the pyrazole-aryl framework efficiently under palladium catalysis:

  • Reagents: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile.
  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride.
  • Base: Sodium carbonate.
  • Solvents: Tetrahydrofuran (THF) and water or acetonitrile-water mixtures.
  • Conditions: Mild heating (~60-75 °C) for 1-5 hours.
  • Isolation: Precipitation by water addition and filtration after solvent removal.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes Reference
Suzuki Coupling Pyrazole boronic ester + 4-bromo-2-chlorobenzonitrile, Pd catalyst, Na2CO3, THF/H2O, 60-75 °C, 1-5 h Efficient pyrazole functionalization with chloro substituent; low Pd loading
Amide Bond Formation EDCI/HOBt or HBTU + DIPEA, DCM, RT, overnight High-yield coupling of amino and carboxylic acid groups
Reduction Sodium borohydride, ethanol, RT Conversion of nitrile or imine intermediates to amines
Deprotection Mild acid (e.g., aqueous HCl), RT Removal of protecting groups like tetrahydropyranyl
Purification Filtration, crystallization, column chromatography Ensures product purity and isolation

Research Discoveries and Insights

  • The use of tetrahydropyranyl protecting groups on pyrazole nitrogen enhances reaction selectivity and stability during coupling steps.
  • Optimization of palladium catalyst loading significantly reduces costs without compromising yield in Suzuki reactions.
  • Coupling agents such as EDCI/HOBt provide mild conditions for amide bond formation, preserving sensitive functional groups.
  • The cyclopropyl group introduction requires careful control of reaction conditions to avoid ring-opening side reactions.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structural integrity of the synthesized compound, with amide I and II bands appearing at 1697-1650 cm^-1 and 1590-1491 cm^-1 respectively, and characteristic pyrazole proton shifts in ^1H NMR.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or sodium methoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Uniqueness

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the chloro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the combination of the cyclopropyl group and the pyrazole ring imparts unique steric and electronic properties to the molecule, enhancing its potential biological activities.

Biological Activity

2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H13ClN4O
  • Molecular Weight : 228.67 g/mol

The structure features a cyclopropyl group, a pyrazole moiety, and an amide functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylpropanamide exhibit antimicrobial properties. For instance, docking studies have shown that related pyrazole derivatives can inhibit bacterial enzymes, suggesting potential for development as antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to interact with various enzymes. Notably, it has shown promising results as an inhibitor of prostaglandin reductase (PTGR2). Molecular docking studies revealed that the compound binds effectively to the enzyme, with a docking score indicating strong interaction (−7.648 kcal/mol), surpassing that of known inhibitors .

Anti-inflammatory Effects

Due to its structural similarities with other pyrazole derivatives known for anti-inflammatory activity, this compound may also exhibit such effects. The inhibition of prostaglandin synthesis is a key mechanism through which anti-inflammatory agents operate, suggesting that 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylpropanamide could have therapeutic applications in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study focused on the synthesis and biological evaluation of various pyrazole derivatives found that modifications in the pyrazole ring enhanced their inhibitory effects on PTGR2, highlighting the importance of structural variations in optimizing biological activity .
  • Antiviral Activity : Another research effort explored the antiviral potential of similar compounds, demonstrating efficacy against specific viral targets. The findings suggested that modifications to the pyrazole structure could lead to enhanced antiviral properties .

Data Summary

PropertyValue
Molecular FormulaC9H13ClN4O
Molecular Weight228.67 g/mol
Docking Score (PTGR2)-7.648 kcal/mol
Potential ActivitiesAntimicrobial, Anti-inflammatory

Q & A

Q. How does the compound behave under extreme pH or oxidative conditions?

  • Methodological Answer : Stability studies involve incubating the compound in H₂O₂ (3% v/v) for oxidation or HCl/NaOH (0.1–1 M) for pH stress. Degradation products are profiled using LC-MS/MS. Protective strategies (e.g., lyophilization or antioxidant additives) are tested for long-term storage .

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